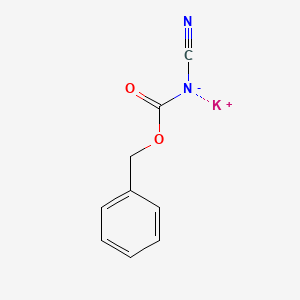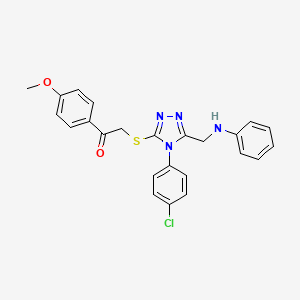
Potassium benzyl cyanocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium benzyl cyanocarbamate, also known as potassium N-cyanocarbamic acid phenylmethyl ester, is a chemical compound with the molecular formula C9H7KN2O2 and a molecular weight of 214.26 g/mol . This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium benzyl cyanocarbamate can be synthesized through the reaction of benzyl carbamate with potassium carbonate in the presence of an alcohol under heating conditions . The reaction typically involves refluxing the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium benzyl cyanocarbamate undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, where the cyanocarbamate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Benzoic acids.
Substitution: Depending on the nucleophile used, different substituted products can be formed.
Wissenschaftliche Forschungsanwendungen
Potassium benzyl cyanocarbamate has several applications in scientific research:
Biology: It can be used in biochemical studies to modify proteins and other biomolecules.
Industry: Used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of potassium benzyl cyanocarbamate involves its ability to generate N-silylcarbodiimides in situ when used in tandem with trimethylsilyl chloride (TMSCl). These intermediates can then react with amines to form guanidines . The molecular targets and pathways involved in these reactions are primarily related to the formation of stable intermediates that facilitate further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium (cyanomethyl)trifluoroborate
- Potassium hexacyanocobaltate (III)
- Potassium benzene-1,2-disulfonate
Uniqueness
Potassium benzyl cyanocarbamate is unique due to its ability to generate N-silylcarbodiimides rapidly at room temperature, which is not a common feature among similar compounds . This property makes it particularly useful in organic synthesis and various chemical transformations.
Eigenschaften
Molekularformel |
C9H7KN2O2 |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
potassium;cyano(phenylmethoxycarbonyl)azanide |
InChI |
InChI=1S/C9H8N2O2.K/c10-7-11-9(12)13-6-8-4-2-1-3-5-8;/h1-5H,6H2,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
HZBHQPNPJVDRMR-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)[N-]C#N.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(4-Chlorobenzyl)-1-[4-(4-fluorobenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12006885.png)

![3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12006894.png)
![(2E)-1-(4-bromophenyl)-4,4,4-trifluoro-2-[2-(4-methylphenyl)hydrazinylidene]butane-1,3-dione](/img/structure/B12006897.png)



![6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12006927.png)
![2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B12006929.png)
![ethyl 2-[(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino]-2-oxoacetate](/img/structure/B12006952.png)
